molecular formula C10H15Cl B14441977 5-Chlorooctahydro-1h-4,7-methanoindene CAS No. 77171-22-3

5-Chlorooctahydro-1h-4,7-methanoindene

Cat. No.: B14441977
CAS No.: 77171-22-3
M. Wt: 170.68 g/mol
InChI Key: QEMJNAQNPWWHMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooctahydro-1h-4,7-methanoindene typically involves the chlorination of octahydro-1h-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can help achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chlorooctahydro-1h-4,7-methanoindene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxygenated derivatives.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom, resulting in the formation of octahydro-1h-4,7-methanoindene.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction: Octahydro-1h-4,7-methanoindene.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chlorooctahydro-1h-4,7-methanoindene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chlorooctahydro-1h-4,7-methanoindene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1h-4,7-methanoindene: The parent compound without the chlorine atom.

    Hexahydro-4,7-methanoindene: A related compound with fewer hydrogen atoms.

    Tetrahydro-4,7-methanoindene: Another related compound with even fewer hydrogen atoms.

Uniqueness

5-Chlorooctahydro-1h-4,7-methanoindene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable for specific applications where the chlorine functionality is required.

Properties

CAS No.

77171-22-3

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

8-chlorotricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H15Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2

InChI Key

QEMJNAQNPWWHMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3Cl

Origin of Product

United States

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